Benzo(a)pyrene, 6-iodo-

Chemical carcinogenesis PAH structure-activity relationship Tumor initiation

6-Iodobenzo[a]pyrene (6-IBP; CAS 39000-82-3; molecular formula C₂₀H₁₁I; exact mass 377.99100; LogP 6.34) is a C-6 halogenated derivative of the potent environmental carcinogen benzo[a]pyrene (BaP). Unlike the parent BaP, which is classified as a Group 1 human carcinogen, 6-IBP is distinguished by the substitution of a single iodine atom at the bay-region 6-position—a site critically implicated in the metabolic activation and DNA binding of BaP.

Molecular Formula C20H11I
Molecular Weight 378.2 g/mol
CAS No. 39000-82-3
Cat. No. B12646422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene, 6-iodo-
CAS39000-82-3
Molecular FormulaC20H11I
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2I)C=CC5=CC=CC(=C54)C=C3
InChIInChI=1S/C20H11I/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H
InChIKeyIIWXPALTLVFKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodobenzo[a]pyrene (CAS 39000-82-3): Chemical Identity and Structural Differentiation for Procurement Decisions


6-Iodobenzo[a]pyrene (6-IBP; CAS 39000-82-3; molecular formula C₂₀H₁₁I; exact mass 377.99100; LogP 6.34) is a C-6 halogenated derivative of the potent environmental carcinogen benzo[a]pyrene (BaP) . Unlike the parent BaP, which is classified as a Group 1 human carcinogen, 6-IBP is distinguished by the substitution of a single iodine atom at the bay-region 6-position—a site critically implicated in the metabolic activation and DNA binding of BaP [1]. This single-atom modification produces profound, quantifiable alterations in carcinogenic potency, metabolic fate, synthetic utility, and physicochemical properties relative to both the parent compound and other 6-halogenated congeners [2]. The compound serves as a site-specific radiolabeling precursor, a non-carcinogenic negative control in tumorigenesis studies, and a key intermediate for synthesizing PAH-DNA adduct standards—roles that structurally similar analogs cannot fulfill identically.

Why 6-Iodobenzo[a]pyrene Cannot Be Substituted by Other 6-Substituted or Halogenated BaP Analogs


The C-6 position of benzo[a]pyrene is the primary site of one-electron oxidation to form the radical cation, the key intermediate in one of the two major pathways of PAH carcinogenic activation, and is also the predominant binding site of BaP to DNA in mouse skin [1]. The identity of the C-6 substituent—whether H, F, Cl, Br, I, CH₃, CH₂OH, or CHO—determines whether the derivative retains, partially loses, or completely loses carcinogenic activity [2]. Among the 6-halogenated series, only 6-fluorobenzo[a]pyrene (6-FBP) retains measurable tumor-initiating and carcinogenic activity (due to metabolic/chemical removal of the fluoro substituent via one-electron oxidation), whereas 6-chloro, 6-bromo, and 6-iodo derivatives show essentially complete loss of carcinogenicity [3]. Furthermore, 6-iodobenzo[a]pyrene is uniquely suited as a synthetic precursor for site-specific tritium labeling at the C-6 position via Grignard chemistry—a capability that the chloro and bromo analogs cannot replicate with equivalent regiochemical fidelity [4]. Generic substitution across 6-halo-BaP analogs is therefore scientifically invalid: each derivative exhibits distinct biological activity profiles and synthetic utility dictated by the halogen's leaving-group propensity, steric bulk, and electronegativity.

Quantitative Comparative Evidence for 6-Iodobenzo[a]pyrene: Head-to-Head Differentiation Against Closest Analogs


Complete Abolition of Carcinogenic Activity in Mouse Skin vs. Parent Benzo[a]pyrene

In a direct comparative carcinogenicity study, 8-week-old female Swiss mice (9 groups of 30) received 0.2 μmol of compound in acetone on the dorsal skin 4 times weekly for 20 weeks. Among nine tested compounds, only four were carcinogenic: benzo[a]pyrene (BaP), 6-methylbenzo[a]pyrene (BP-6-CH₃), 6-hydroxymethylbenzo[a]pyrene (BP-6-CH₂OH), and benzo[a]pyrene-6-carboxaldehyde (BP-6-CHO), with the order of potency being BaP > BP-6-CH₃ > BP-6-CH₂OH ≈ BP-6-CHO. By contrast, 6-iodobenzo[a]pyrene, 6-bromobenzo[a]pyrene, benzo[a]pyrene-6-carboxylic acid, 6-methoxybenzo[a]pyrene, and 6-acetoxybenzo[a]pyrene produced NO tumors [1]. This binary outcome (carcinogenic vs. non-carcinogenic) establishes 6-IBP as a functionally inert negative control relative to BaP, which is a potent complete carcinogen. The 6-iodo derivative thus completely suppresses the carcinogenic activity intrinsic to the parent structure.

Chemical carcinogenesis PAH structure-activity relationship Tumor initiation

Differential Tumorigenicity Across the 6-Halogenated Benzo[a]pyrene Series in Mouse Skin

A head-to-head tumorigenicity study compared benzo[a]pyrene (BaP), 6-fluorobenzo[a]pyrene (6-FBP), 6-chlorobenzo[a]pyrene (6-ClBP), 6-bromobenzo[a]pyrene (6-BrBP), and 6-iodobenzo[a]pyrene (6-IBP) in female Swiss and A-strain mice by repeated skin application and initiation-promotion protocols [1]. Only BaP and 6-FBP exhibited tumor-initiating and carcinogenic activity in mouse skin; BaP was more potent than 6-FBP. In contrast, 6-ClBP, 6-BrBP, and 6-IBP displayed NO tumor-initiating activity and NO carcinogenic activity. In the rat mammary gland model, 6-ClBP elicited only fibrosarcomas (no epithelial tumors), and 6-BrBP induced only a few adenocarcinomas, whereas 6-IBP was not tested intramammarily [1]. These results demonstrate that chloro, bromo, or iodo substitution at C-6 reduces or eliminates carcinogenic activity, while fluoro substitution (which can be chemically/metabolically removed via one-electron oxidation) retains moderate activity.

Halogenated PAH tumorigenicity 6-position activation probe Mouse skin initiation-promotion

Superior Site-Specificity for C-6 Tritium Radiolabeling via Grignard Chemistry from the 6-Iodo Precursor

6-Iodobenzo[a]pyrene serves as the essential precursor for preparing regiospecifically C-6-tritiated benzo[a]pyrene. Two methods of BaP tritiation were directly compared [1]: (i) the Grignard reaction from 6-iodobenzo[a]pyrene quenched with T₂O, and (ii) H/T exchange reaction with T₂SO₄. The exchange method incorporated 118 mCi/mmol total activity, of which only 60% resided at the C-6 position (with the remaining 40% distributed across positions 1 and 3). In contrast, the Grignard method using 6-IBP as the starting material produced a specific activity of 56 mCi/mmol, with 97.5% of the tritium specifically incorporated at the C-6 position [1]. Additionally, Blackburn et al. independently demonstrated that 6-tritiobenzo[a]pyrene prepared from 6-iodobenzo[a]pyrene via lithiation and reaction with tritiated water enabled the critical finding that photochemical binding to DNA results in 92% tritium displacement, whereas microsomal enzyme-mediated binding results in only 20% loss [2].

Site-specific radiolabeling Tritium incorporation BaP-DNA binding mechanism

I₂-Oxidation Efficiency for PAH-DNA Adduct Standard Synthesis vs. Electrochemical Oxidation

6-Iodobenzo[a]pyrene is generated in situ as a key intermediate during the I₂-mediated oxidative synthesis of PAH-nucleoside adducts, a method developed to replace the less accessible electrochemical oxidation approach [1]. In this method, benzo[a]pyrene is dissolved in DMF with 3 equivalents of I₂, 5 equivalents of deoxyguanosine (dG), and 1 equivalent of AgClO₄, yielding 45% conversion of BaP to the BP-6-N7Gua adduct. Without AgClO₄, the conversion decreases to 30%. When the more polar solvent Me₂SO is used under the same conditions for dibenzo[a,l]pyrene (DB[a,l]P), the yield drops to 20% [1]. Synthesis of adducts with I₂ as oxidant is described as "more convenient and, in some cases, more efficient than synthesis by electrochemical oxidation" [1]. Although 6-IBP is not isolated as the final product in this protocol, its intermediacy is critical to the adduct-forming pathway.

PAH-DNA adduct synthesis Radical cation pathway Iodine oxidation method

Increased Lipophilicity (LogP) vs. Parent Benzo[a]pyrene

The introduction of an iodine atom at the C-6 position of benzo[a]pyrene predictably alters key physicochemical properties relevant to both analytical detection and biological partitioning. The measured/calculated LogP (octanol-water partition coefficient) for 6-iodobenzo[a]pyrene is 6.34, compared to 6.13 for the parent benzo[a]pyrene [1]. This represents an increase of ΔLogP = +0.21, reflecting the enhanced lipophilicity imparted by the heavy halogen substituent. The molecular weight shift is from 252.31 Da (BaP) to 378.21 Da (6-IBP), a 125.90 Da increase . Additionally, the presence of iodine introduces a heavy-atom effect that alters fluorescence quantum yield and enhances singlet-to-triplet intersystem crossing—properties exploitable in photophysical probe design [2]. The GC-MS spectrum of 6-IBP is recorded in the SpectraBase spectral database (Compound ID: 2khvrNMKSpD; Exact Mass: 257.95416 g/mol for a major fragment), providing a verified analytical fingerprint [3].

Physicochemical property differentiation LogP Heavy atom effect

Optimal Research and Industrial Application Scenarios for 6-Iodobenzo[a]pyrene Based on Quantitative Evidence


Non-Carcinogenic Negative Control in In Vivo PAH Carcinogenesis Studies

When designing mouse skin tumorigenesis experiments to probe the role of C-6 substitution in BaP carcinogenic activation, 6-iodobenzo[a]pyrene is the only 6-halogenated BaP derivative empirically demonstrated to produce zero tumors in the standard 20-week repeated-application protocol (0.2 μmol × 4/week, female Swiss mice), whereas parent BaP is potently carcinogenic [1]. This makes 6-IBP an ideal structurally matched negative control, particularly when directly compared against the partially active 6-fluoro analog (6-FBP) that retains moderate tumor-initiating activity [2]. Procurement of 6-IBP for this application ensures experimental designs can attribute any observed tumorigenic effect specifically to the C-6 substituent rather than to the polycyclic scaffold.

Synthesis of Regiospecifically C-6-Tritiated Benzo[a]pyrene for DNA Binding Mechanism Studies

For investigations requiring radiochemically pure [6-³H]-benzo[a]pyrene to trace the covalent binding of BaP metabolites to DNA with unambiguous positional assignment, 6-iodobenzo[a]pyrene is the essential synthetic precursor. The Grignard reaction from 6-IBP followed by T₂O quench delivers 97.5% C-6 regiospecific tritium incorporation—a 1.63-fold improvement in positional purity over the T₂SO₄ exchange method (only 60% C-6 specificity) [3]. Using 6-IBP-derived [6-³H]-BaP, Blackburn et al. established the seminal finding that photochemical BaP-DNA binding results in 92% tritium displacement (consistent with C-6 as the primary binding site), whereas microsome-mediated binding causes only 20% displacement (consistent with bay-region diol epoxide pathway predominance) [4]. Researchers following this experimental paradigm must specifically procure 6-IBP CAS 39000-82-3; alternative 6-halo precursors do not support the same Grignard-based labeling chemistry with comparable regiospecificity.

Convenient Synthesis of PAH-Deoxyguanosine Adduct Standards via I₂ Oxidation

Laboratories engaged in identifying and quantifying biologically formed PAH-DNA adducts—central biomarkers in molecular epidemiology and carcinogenesis research—benefit from the I₂-mediated oxidative synthesis method in which 6-iodobenzo[a]pyrene is generated as a key intermediate. The Hanson et al. protocol using 3 equivalents of I₂, 5 equivalents of dG, and 1 equivalent of AgClO₄ in DMF achieves 45% conversion of BaP to the BP-6-N7Gua adduct standard, representing a more convenient and efficient alternative to the previously required electrochemical oxidation apparatus [5]. Procurement of 6-IBP enables direct entry into this validated adduct synthesis workflow without the need for specialized electrochemical equipment.

Structure-Activity Relationship (SAR) Libraries for Computational Toxicology and QSAR Modeling

The systematic variation of carcinogenic potency across the 6-halogenated BaP series—ranging from potent (BaP, LogP 6.13) to moderate (6-FBP) to inactive (6-ClBP, 6-BrBP, 6-IBP, LogP 6.34)—provides a uniquely well-characterized congeneric series for training and validating computational toxicology models (QSAR, read-across, machine learning) aimed at predicting PAH carcinogenicity from structural and physicochemical descriptors [2]. 6-IBP contributes the critical data point for the heaviest halogen substituent (I, atomic radius ~140 pm, electronegativity 2.66), defining the boundary condition at which carcinogenic activity is completely extinguished. Inclusion of 6-IBP CAS 39000-82-3 in screening libraries ensures complete coverage of the halogen substitution parameter space along the C-6 position.

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